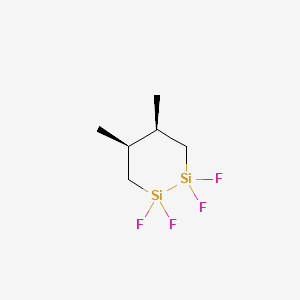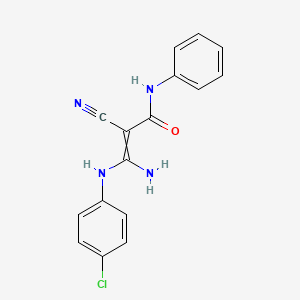
3-Amino-3-(4-chloroanilino)-2-cyano-N-phenylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(4-chloroanilino)-2-cyano-N-phenylprop-2-enamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a chloroanilino group, a cyano group, and a phenylprop-2-enamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-chloroanilino)-2-cyano-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with ethyl cyanoacetate under basic conditions to form an intermediate product. This intermediate is then reacted with N-phenylprop-2-enamide in the presence of a suitable catalyst to yield the final compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
化学反応の分析
Types of Reactions
3-Amino-3-(4-chloroanilino)-2-cyano-N-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-Amino-3-(4-chloroanilino)-2-cyano-N-phenylprop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-Amino-3-(4-chloroanilino)-2-cyano-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the biological activity of the target molecules. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and safety profile.
類似化合物との比較
Similar Compounds
- Ethyl 3-amino-3-(4-chloroanilino)acrylatehydrochloride
- 3-Amino-3-(4-chlorophenyl)-2-cyano-N-phenylprop-2-enamide
- 3-Amino-3-(4-chloroanilino)-2-cyano-N-methylprop-2-enamide
Uniqueness
3-Amino-3-(4-chloroanilino)-2-cyano-N-phenylprop-2-enamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
74905-66-1 |
|---|---|
分子式 |
C16H13ClN4O |
分子量 |
312.75 g/mol |
IUPAC名 |
3-amino-3-(4-chloroanilino)-2-cyano-N-phenylprop-2-enamide |
InChI |
InChI=1S/C16H13ClN4O/c17-11-6-8-13(9-7-11)20-15(19)14(10-18)16(22)21-12-4-2-1-3-5-12/h1-9,20H,19H2,(H,21,22) |
InChIキー |
MYNHSJCYIJKDFH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C(=C(N)NC2=CC=C(C=C2)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


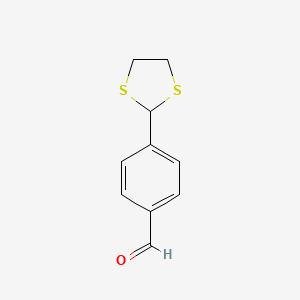
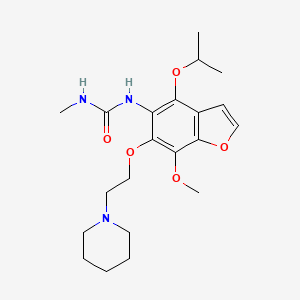
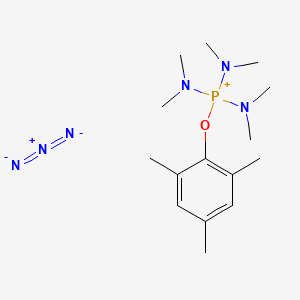
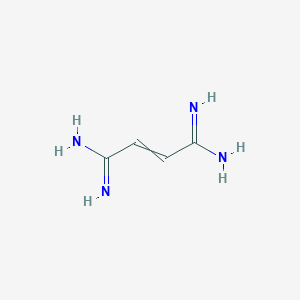
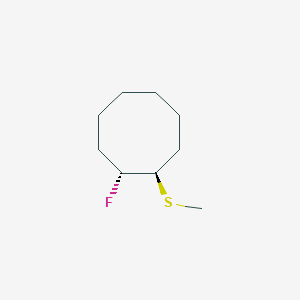


![4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile](/img/structure/B14451598.png)
![3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione](/img/structure/B14451603.png)
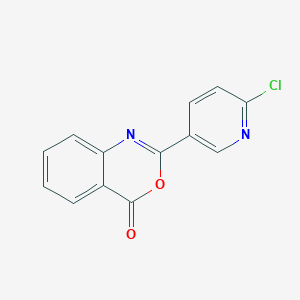
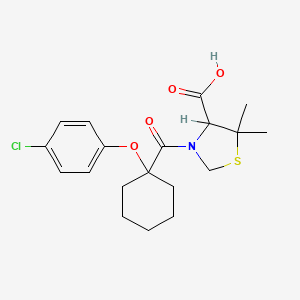
![6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14451619.png)
